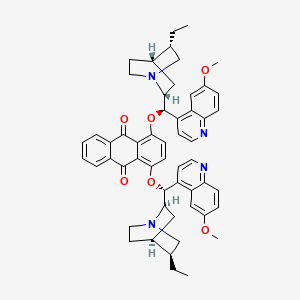

(DHQ)2AQN

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(DHQ)2AQN, also known as Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand used primarily in asymmetric dihydroxylation reactions. This compound is notable for its ability to facilitate the formation of vicinal diols from olefins, making it a valuable tool in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (DHQ)2AQN involves the reaction of hydroquinine with anthraquinone-1,4-diyl diether. The process typically requires the use of osmium tetroxide as a catalyst, along with other reagents such as potassium ferricyanide or N-methylmorpholine N-oxide to regenerate the osmium tetroxide. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and consistency of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions: (DHQ)2AQN primarily undergoes asymmetric dihydroxylation reactions. This involves the addition of two hydroxyl groups to an olefin, resulting in the formation of a vicinal diol. The reaction is highly enantioselective, meaning it produces a specific enantiomer of the diol .

Common Reagents and Conditions: The common reagents used in these reactions include osmium tetroxide, potassium ferricyanide, and N-methylmorpholine N-oxide. The reactions are typically carried out in an organic solvent such as chloroform or dichloromethane, under mild conditions to prevent the degradation of the reactants and products .

Major Products: The major products of these reactions are vicinal diols, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The high enantioselectivity of the reaction ensures that the diols are produced in a specific chiral form, which is crucial for their biological activity .

Wissenschaftliche Forschungsanwendungen

Asymmetric Sharpless Aminohydroxylation

Overview : The application of (DHQ)2AQN as a ligand in Asymmetric Sharpless Aminohydroxylation (ASAH) allows for the regio- and stereoselective synthesis of vicinal amino alcohols, which are crucial intermediates in the total synthesis of complex molecules and natural products with notable biological activities.

Key Findings :

- The ASAH reaction employs osmium tetroxide as a catalyst and utilizes alkenes with N-halosulfonamides, -amides, or -carbamates.

- Dihydroquinine and dihydroquinidine are used as chiral ligands to induce chirality.

- The reaction has been highlighted for its efficiency in producing amino alcohols that serve as building blocks for biologically active compounds .

Enantioselective Dichlorination of Allylic Alcohols

Overview : this compound has been utilized in the enantioselective dichlorination of allylic alcohols, demonstrating its effectiveness in controlling stereochemistry during halogenation reactions.

Case Study :

- The use of this compound in conjunction with aryl iododichlorides resulted in improved enantioselectivity, achieving up to 85% enantiomeric excess (ee) for certain substrates.

- The reaction mechanism involves the formation of a chlorenium ion, facilitating regioselective chloride attack on the olefin .

Asymmetric Substitution Reactions

Overview : The compound has shown remarkable utility in asymmetric substitution reactions, particularly involving isatin-derived substrates.

Key Findings :

- A study demonstrated that this compound catalyzed the preparation of enantioenriched azo compounds from hydrazones and Morita-Baylis-Hillman adducts, achieving yields up to 91% with a 93% ee value.

- This highlights its capability to facilitate complex transformations while maintaining high stereoselectivity .

Dihydroxylation Reactions

Overview : In the context of dihydroxylation, this compound has been employed as a ligand to enhance the enantioselectivity of reactions involving various substrates.

Data Table: Dihydroxylation Results with this compound

| Substrate | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|

| Benzyl crotonate | 92 | Osmium tetroxide, CH2Cl2 solvent |

| p-Methoxybenzyl crotonate | 87 | Osmium tetroxide, CH2Cl2 solvent |

| p-Nitrobenzyl crotonate | 90 | Osmium tetroxide, CH2Cl2 solvent |

This data illustrates the effectiveness of this compound in achieving high levels of enantiomeric purity across different substrates .

Wirkmechanismus

The mechanism of action of (DHQ)2AQN involves its role as a chiral ligand in asymmetric dihydroxylation reactions. The compound forms a complex with osmium tetroxide, which then reacts with the olefin to form a cyclic intermediate. This intermediate is hydrolyzed to produce the vicinal diol and regenerate the osmium tetroxide. The chiral environment created by this compound ensures that the reaction proceeds with high enantioselectivity, producing a specific enantiomer of the diol .

Vergleich Mit ähnlichen Verbindungen

(DHQ)2AQN is similar to other chiral ligands used in asymmetric dihydroxylation reactions, such as (DHQD)2PHAL and (DHQ)2PHAL. this compound is unique in its ability to produce high enantioselectivity with a wide range of olefins, including those with aliphatic substituents or heteroatoms in the allylic position . This makes it a versatile and valuable tool in organic synthesis.

List of Similar Compounds:- (DHQD)2PHAL

- (DHQ)2PHAL

- (DHQD)2Pyr

- Hydroquinidine

Eigenschaften

Molekularformel |

C54H56N4O6 |

|---|---|

Molekulargewicht |

857.0 g/mol |

IUPAC-Name |

1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1 |

InChI-Schlüssel |

ARCFYUDCVYJQRN-KGHNJIHGSA-N |

Isomerische SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Kanonische SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.